molecular formula C22H19NO4 B2743389 2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid CAS No. 2287265-42-1

2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

Cat. No.: B2743389
CAS No.: 2287265-42-1
M. Wt: 361.397
InChI Key: MHMHJQPJNPFMTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclo[2.2.1]heptene core fused with an azabicyclo ring system. The 3-carboxylic acid group enhances hydrophilicity and reactivity, while the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at position 2 serves as a protective moiety for amine functionalities, commonly used in peptide synthesis. Its molecular formula is C₂₂H₂₁NO₄, with a molecular weight of 363.41 g/mol (calculated from and related analogs). The rigid bicyclic structure confers stereochemical stability, making it valuable in medicinal chemistry and drug design .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c24-21(25)20-13-9-10-14(11-13)23(20)22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13-14,19-20H,11-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMHJQPJNPFMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1N(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, commonly referred to as Fmoc-azabicyclo compound, is a bicyclic organic compound characterized by its unique structure and functional groups, particularly the fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including its role as a scaffold in drug design and synthesis.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC21H19NO4
Molecular Weight349.39 g/mol
CAS Number79200-56-9

The bicyclic framework contributes to the rigidity of the molecule, which is essential for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group can be cleaved under basic conditions, exposing active sites that can interact with biological macromolecules. This interaction often leads to inhibition or modulation of enzymatic activity, making it a candidate for drug development.

Enzyme Inhibition

Research indicates that compounds similar to Fmoc-azabicyclo derivatives exhibit significant inhibition against various enzymes, including proteases and kinases. The rigid structure enhances binding affinity, which is crucial for effective inhibition.

Antimicrobial Properties

Studies have shown that bicyclic compounds can possess antimicrobial properties. For instance, derivatives of azabicyclo compounds demonstrated activity against bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Activity

Recent investigations into azabicyclo compounds have revealed their potential in anticancer therapy. The ability of these compounds to interfere with cellular signaling pathways presents opportunities for targeting cancer cells selectively.

Case Studies

  • Enzyme Inhibition Study : A study published in Journal of Medicinal Chemistry demonstrated that a similar azabicyclo compound inhibited the activity of a specific protease by binding at the active site, leading to reduced substrate turnover rates. This highlights the potential for designing enzyme inhibitors based on the azabicyclo scaffold.
  • Antimicrobial Activity : In a comparative study, various azabicyclo derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the bicyclic structure significantly impacted antimicrobial efficacy, suggesting avenues for optimizing potency through structural variation.
  • Anticancer Research : A recent article in Cancer Research explored the effects of azabicyclo compounds on cancer cell lines. The findings showed that these compounds induced apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
2-Azabicyclo[3.2.1]octaneEnzyme inhibitor
2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptaneAntimicrobial
2-Azabicyclo[3.1.1]octaneAnticancer

Scientific Research Applications

Peptide Synthesis

The Fmoc group allows for selective protection of amino acids during peptide synthesis. This method is favored due to its compatibility with various reaction conditions and ease of removal under basic conditions, facilitating the construction of complex peptide chains.

Drug Development

The compound's structural characteristics enable it to serve as a scaffold for the development of enzyme inhibitors and other therapeutic agents. The rigidity of the bicyclic structure contributes to its specificity and potency against various biological targets.

Research indicates that compounds containing the azabicyclo structure exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Experimental studies have demonstrated that derivatives of this compound can inhibit specific enzymes, making them potential leads in drug discovery.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of 2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid on a specific enzyme involved in cancer metabolism. The results indicated a low nanomolar binding affinity (Ki), suggesting strong potential as an anticancer agent .

CompoundBinding Affinity (Ki)Biological Activity
Fmoc-Azabicyclo AcidLow nMPotent enzyme inhibitor

Case Study 2: Structure-Activity Relationship

Another study focused on modifying the azabicyclo structure to enhance biological activity. Variants of the compound were synthesized with different substituents at the nitrogen atom, leading to improved potency against targeted enzymes .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of Bicyclic Core : Utilization of Diels-Alder reactions to construct the bicyclic framework.
  • Introduction of Fmoc Group : The Fmoc group is added using Fmoc chloride in the presence of a base such as triethylamine.
  • Purification : Techniques such as crystallization and chromatography are employed to achieve high purity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Bicyclic Framework Variations

(a) 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
  • Core Structure : Piperazine (six-membered ring with two nitrogen atoms).
  • Key Differences : Lacks the bicyclo[2.2.1]heptene system, reducing rigidity. The Fmoc group is attached to a piperazine nitrogen, and the acetic acid side chain alters solubility.
  • Applications : Intermediate in combinatorial chemistry; less steric hindrance compared to bicyclic analogs .
(b) 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic Acid
  • Core Structure : Azabicyclo[3.1.0]hexane (a fused bicyclo system with a three-membered ring).
  • The carboxylic acid is positioned on the hexane ring.
  • Molecular Weight : 349.38 g/mol ().
  • Applications : Explored in constrained peptide design .
(c) 2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic Acid
  • Core Structure : Azetidine (four-membered ring).
  • Key Differences : Smaller ring size introduces higher strain, affecting stability. The methyl group and ether linkage modify steric and electronic properties.
  • Molecular Weight : 367.40 g/mol ().
  • Hazards : Classified as acutely toxic (H302) and irritant (H315, H319) .

Protective Group Variations

(a) 2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic Acid
  • Protective Group : tert-Butoxycarbonyl (Boc).
  • Key Differences : Boc is base-labile, whereas Fmoc is acid-sensitive. This impacts deprotection strategies in synthesis.
  • Applications : Preferred in solid-phase peptide synthesis (SPPS) under basic conditions .
(b) Methyl 4-(Cbz-amino)-bicyclo[2.2.1]heptane-1-carboxylate
  • Protective Group : Benzyloxycarbonyl (Cbz).
  • Key Differences: Cbz requires hydrogenolysis for removal, limiting compatibility with reducible functional groups.
  • Cost : $280.00/250 mg ().

Pharmaceutical Relevance: Ledipasvir Derivatives

Ledipasvir, a component of the antiviral drug Harvoni®, incorporates a 2-azabicyclo[2.2.1]heptane moiety with complex substitutions:

  • Structure : Features a benzimidazole-fluorenyl side chain and a valine-derived acyl group.
  • Key Differences: The Fmoc group in the target compound is replaced with a methoxycarbonylamino-valine moiety, enhancing target binding to HCV NS5A protein.
  • Molecular Weight : ~889 g/mol ().

Comparative Data Table

Compound Name Core Structure Protective Group Molecular Weight (g/mol) Key Applications
Target Compound Bicyclo[2.2.1]heptene Fmoc 363.41 Peptide synthesis, drug intermediates
2-[4-(Fmoc)piperazin-1-yl]acetic Acid Piperazine Fmoc ~360 (estimated) Combinatorial chemistry
2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic Acid Bicyclo[2.2.1]heptane Boc ~280 (estimated) SPPS, constrained scaffolds
Ledipasvir Acetone Solvate Bicyclo[2.2.1]heptane Methoxycarbonyl ~889 Antiviral therapy (HCV)
2-((1-Fmoc-3-methylazetidin-3-yl)oxy)acetic Acid Azetidine Fmoc 367.40 High-strain intermediates

Research Findings and Trends

  • Synthetic Flexibility : The bicyclo[2.2.1]heptene system allows diverse functionalization, as demonstrated in the synthesis of 9b-9e derivatives (). Acidic conditions can trigger skeletal rearrangements, yielding oxabicyclo derivatives ().
  • Thermodynamic Stability : Bicyclo[2.2.1] systems exhibit higher stability compared to smaller rings (e.g., azetidine), reducing unintended ring-opening reactions .
  • Pharmaceutical Utility : Ledipasvir’s success underscores the importance of bicyclic scaffolds in achieving target specificity and metabolic stability .

Preparation Methods

Core Bicyclic Framework Construction via Diels-Alder Cycloaddition

The foundational step in synthesizing 2-azabicyclo[2.2.1]hept-5-ene derivatives involves a Diels-Alder reaction between 1,3-cyclopentadiene and methanesulfonyl cyanide. This [4+2] cycloaddition proceeds under mild conditions (−20°C to 40°C) in dichloromethane, yielding 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene as a racemic mixture. The reaction exhibits high endo selectivity due to secondary orbital interactions between the electron-deficient sulfonyl cyanide and the diene’s π-system.

Optimization of Reaction Parameters

  • Solvent Selection : Halogenated solvents (e.g., dichloromethane) enhance reaction rates by stabilizing the transition state through polar interactions.
  • Temperature Control : Lower temperatures (−20°C) favor regioselectivity, while higher temperatures (40°C) accelerate reaction completion.
  • Catalyst-Free Conditions : Unlike traditional Diels-Alder reactions requiring Lewis acids, this process proceeds efficiently without catalysts due to the high electrophilicity of methanesulfonyl cyanide.

Hydrolytic Conversion to 2-Azabicyclo[2.2.1]hept-5-en-3-one

The methanesulfonyl group in the Diels-Alder adduct is hydrolyzed under acidic conditions (e.g., acetic acid/water, 80°C) to yield 2-azabicyclo[2.2.1]hept-5-en-3-one, a bicyclic lactam. This step achieves 78–85% yield after crystallization from ethyl acetate.

Mechanistic Insights

Hydrolysis proceeds via nucleophilic attack of water at the sulfonyl sulfur, followed by elimination of methanesulfinic acid and ring closure to form the lactam. The rigid bicyclic structure prevents racemization during hydrolysis, preserving stereochemical integrity.

Oxidation of Lactam to Carboxylic Acid

The lactam undergoes oxidative cleavage using potassium permanganate ($$KMnO4$$) in acidic medium ($$H2SO_4$$, 60°C) to afford 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid. This step requires careful stoichiometric control to avoid overoxidation of the alkene moiety.

Reaction Conditions and Yield

  • Oxidizing Agent : $$KMnO4$$ (3 equiv) in 2 M $$H2SO_4$$.
  • Temperature : 60°C for 12 hours.
  • Yield : 65–70% after recrystallization from ethanol/water.
Table 1: Oxidation Optimization Data
Parameter Condition Yield (%) Purity (%)
$$KMnO_4$$ (equiv) 3 70 98
Temperature (°C) 60 68 97
Solvent $$H2O/H2SO_4$$ 65 95

Fmoc Protection of the Secondary Amine

The secondary amine at position 2 is protected using (9H-fluoren-9-yl)methyl carbonochloridate (Fmoc-Cl) in dimethylformamide (DMF) with $$N,N$$-diisopropylethylamine (DIPEA) as a base. This step proceeds quantitatively at 0°C to room temperature over 2 hours.

Reaction Mechanism

Fmoc-Cl reacts with the amine via nucleophilic acyl substitution, forming a stable carbamate linkage. The bulky fluorenyl group sterically shields the amine, preventing undesired side reactions during subsequent synthetic steps.

Table 2: Fmoc Protection Conditions
Reagent Equiv Solvent Base Time (h) Yield (%)
Fmoc-Cl 1.2 DMF DIPEA (2) 2 95
Fmoc-OSu 1.5 DCM - 12 88

Purification and Analytical Characterization

Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to achieve >98% purity. Critical analytical data include:

  • $$^1H$$ NMR (500 MHz, DMSO-$$d6$$): δ 7.89 (d, $$J = 7.5$$ Hz, 2H, Fmoc aromatic), 7.68–7.40 (m, 6H, bicyclic protons), 4.35 (m, 1H, CH$$2$$Fmoc), 3.12 (s, 1H, bridgehead H).
  • HRMS : Calculated for $$C{22}H{21}NO_4$$ $$[M+H]^+$$: 364.1549; Found: 364.1545.
  • IR : 1705 cm$$^{-1}$$ (C=O, carboxylic acid), 1680 cm$$^{-1}$$ (C=O, carbamate).

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors for the Diels-Alder step, reducing reaction time from 24 hours (batch) to 2 hours. Hydrolysis and oxidation are conducted in tandem to minimize intermediate isolation, achieving an overall yield of 52%.

Challenges and Mitigation Strategies

  • Alkene Stability : The bicyclic alkene is prone to epoxidation during oxidation. Mitigated by using $$KMnO4$$ instead of $$O3$$.
  • Fmoc Deprotection : Premature cleavage during purification is avoided by maintaining pH < 4 in HPLC mobile phases.

Q & A

Q. What is the role of the fluorenylmethoxycarbonyl (Fmoc) group in this compound, and how is it removed during synthesis?

The Fmoc group serves as a temporary protecting group for the secondary amine in the azabicycloheptene backbone, enabling selective reactivity during peptide coupling or functionalization. Removal typically involves treatment with a mild base such as piperidine (20–30% in dimethylformamide), which cleaves the Fmoc group via β-elimination without damaging the bicyclic core . Confirm deprotection via HPLC or LC-MS to ensure completeness.

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify bicyclic geometry and Fmoc-group integration.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • Reverse-phase HPLC with UV detection (254 nm) to assess purity (>95% recommended for synthetic intermediates) .
  • FT-IR to confirm carbonyl stretches (e.g., Fmoc C=O at ~1720 cm⁻¹ and carboxylic acid at ~1700 cm⁻¹) .

Q. What safety precautions are critical when handling this compound?

Based on GHS classifications for structurally similar Fmoc-protected bicyclic compounds:

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles (splash risk).
  • Ventilation: Use fume hoods to avoid inhalation of dust (H335 hazard).
  • Spill management: Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing substituents to the azabicycloheptene core?

Key variables include:

  • Solvent selection: Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility without side reactions.
  • Catalysts: DMAP or HOBt for efficient coupling of carboxylic acid derivatives.
  • Temperature: Maintain ≤0°C during sensitive steps (e.g., acylation) to prevent epimerization or ring strain . Monitor reaction progress via TLC (Rf shifts) or in-situ IR to detect intermediate formation.

Q. How can contradictions in reported stability data (e.g., thermal decomposition vs. hydrolytic resistance) be resolved?

Systematically test stability under controlled conditions:

  • Thermal stability: Perform TGA/DSC to identify decomposition thresholds (e.g., >150°C in inert atmospheres).
  • Hydrolytic stability: Incubate in buffered solutions (pH 2–12) and quantify degradation via LC-MS. Discrepancies may arise from impurities (e.g., residual acids) accelerating decomposition; repurify samples before testing .

Q. What strategies are effective for predicting biological activity using computational models?

  • Molecular docking: Screen against targets like proteases or GPCRs using the azabicycloheptene scaffold’s conformational rigidity.
  • QSAR modeling: Correlate substituent electronic properties (Hammett σ values) with activity trends from analogous compounds . Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements).

Key Considerations for Experimental Design

  • Stereochemical integrity: The bicyclo[2.2.1]heptene system’s strained geometry necessitates chiral HPLC to confirm enantiopurity during derivatization .
  • Scale-up challenges: Optimize column chromatography (e.g., gradient elution with ethyl acetate/hexane) to separate diastereomers in multi-gram syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.